molecular formula C7H5ClN2O B2610374 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile CAS No. 1227576-29-5

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile

Cat. No.: B2610374
CAS No.: 1227576-29-5
M. Wt: 168.58
InChI Key: VVUSAIVCKTYUHI-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-methoxypyridin-4-yl)acetonitrile
  • 2-(2-Bromo-5-hydroxypyridin-4-yl)acetonitrile
  • 2-(2-Chloro-5-hydroxypyridin-4-yl)propionitrile

Uniqueness

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chloro-5-hydroxypyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-3-5(1-2-9)6(11)4-10-7/h3-4,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUSAIVCKTYUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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